molecular formula C11H16N2O2 B13343451 6-Methyl-2-neopentylpyrimidine-4-carboxylic acid

6-Methyl-2-neopentylpyrimidine-4-carboxylic acid

Cat. No.: B13343451
M. Wt: 208.26 g/mol
InChI Key: IQJKKHLDUAKXAQ-UHFFFAOYSA-N
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Description

6-Methyl-2-neopentylpyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of a methyl group at the 6th position, a neopentyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-neopentylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-6-methylpyrimidine with neopentyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically requires refluxing in an organic solvent like dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-neopentylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the neopentyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Neopentyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2-neopentylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-Methyl-2-neopentylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar structure but with an amino group instead of a neopentyl group.

    6-Methylpyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

6-Methyl-2-neopentylpyrimidine-4-carboxylic acid is unique due to the presence of the neopentyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-6-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7-5-8(10(14)15)13-9(12-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,14,15)

InChI Key

IQJKKHLDUAKXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CC(C)(C)C)C(=O)O

Origin of Product

United States

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